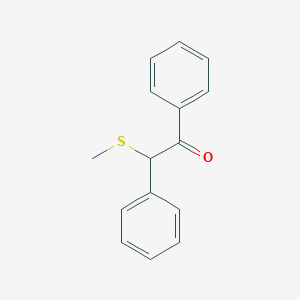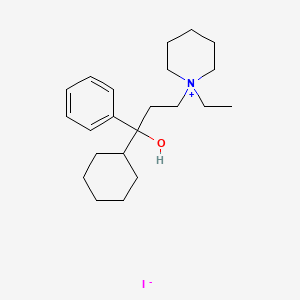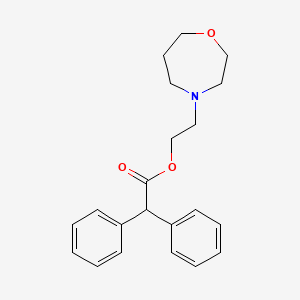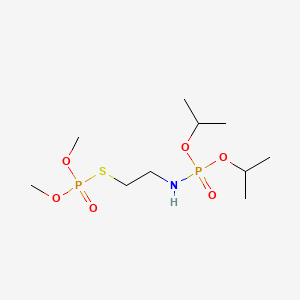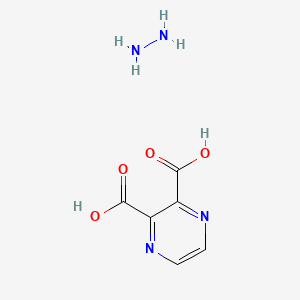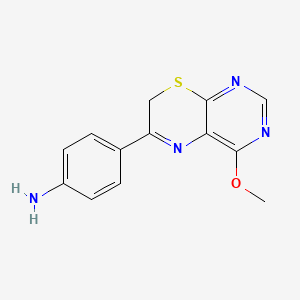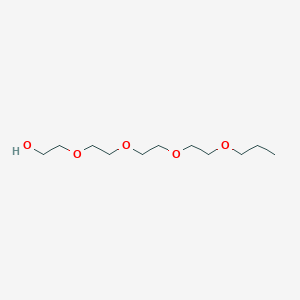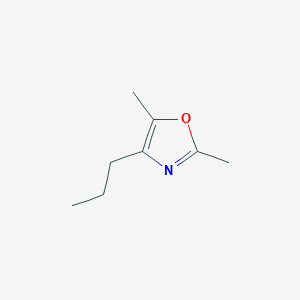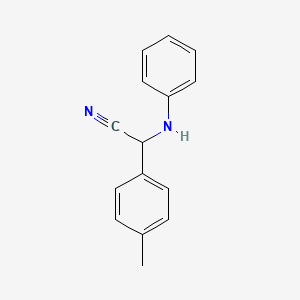
(4-Methylphenyl)(phenylamino)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)(phenylamino)acetonitrile is an organic compound with the molecular formula C15H14N2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with a 4-methylphenyl group and a phenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Cyanoacetylation of Amines: : One of the common methods to synthesize (4-Methylphenyl)(phenylamino)acetonitrile involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound.
-
Strecker Reaction: : Another method is the Strecker reaction, which involves the reaction of an aldehyde or ketone with ammonia or an amine and hydrogen cyanide (HCN) or a cyanide salt . This method is known for its simplicity and efficiency in producing α-aminonitriles, which are precursors to compounds like this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (4-Methylphenyl)(phenylamino)acetonitrile can undergo oxidation reactions, where the nitrile group can be converted to a carboxylic acid or other oxidized forms.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in compounds with different functional properties.
Substitution: The compound can participate in substitution reactions, where the phenyl or methylphenyl groups can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(4-Methylphenyl)(phenylamino)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is used in the synthesis of materials with specific electronic properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of (4-Methylphenyl)(phenylamino)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the phenyl and methylphenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its role in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetonitrile: This compound has a methoxy group instead of a methyl group on the phenyl ring.
Aminoacetonitrile: A simpler compound with an amino group directly attached to the acetonitrile.
Uniqueness
(4-Methylphenyl)(phenylamino)acetonitrile is unique due to the presence of both a phenylamino group and a 4-methylphenyl group, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Eigenschaften
CAS-Nummer |
32323-81-2 |
|---|---|
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-anilino-2-(4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C15H14N2/c1-12-7-9-13(10-8-12)15(11-16)17-14-5-3-2-4-6-14/h2-10,15,17H,1H3 |
InChI-Schlüssel |
APAWRKSEEOOHLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C#N)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



